molecular formula C16H28N2 B13812999 N,N,N',N'-Tetraallyl 1,4-diamino butane CAS No. 54391-08-1

N,N,N',N'-Tetraallyl 1,4-diamino butane

Cat. No.: B13812999
CAS No.: 54391-08-1
M. Wt: 248.41 g/mol
InChI Key: WYRJQOPVEMCABI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tetraallylated Diamines in Chemical Synthesis

The study of polyamines dates back to 1678, when Antonie van Leeuwenhoek first observed crystalline substances in human semen, later identified as spermine. researchgate.netnih.govnih.gov However, the systematic investigation and synthesis of their derivatives, such as tetraallylated diamines, is a more recent development driven by the advancement of polymer chemistry and the need for specialized monomers.

The evolution of tetraallylated diamines is closely linked to the broader history of allyl chemistry. The development of methods for allylation of amines opened the door to the synthesis of a wide array of poly-allyl compounds. Early research into polyamines focused on their biological roles. nih.govnih.gov As the field of polymer science matured in the 20th century, the focus expanded to include the synthesis and application of diamines as monomers for polyamides and other polymers. fiveable.mewikipedia.orgnih.gov

Strategic Importance of N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635) in Contemporary Organic and Polymer Chemistry

The strategic importance of N,N,N',N'-Tetraallyl 1,4-diamino butane in modern chemistry stems from its multifunctional nature. The four allyl groups provide multiple sites for polymerization and crosslinking, making it a valuable component in the synthesis of advanced materials. mdpi.comresearchgate.netabo.fi

In polymer chemistry , this compound is of particular interest as a crosslinking agent. Crosslinking is a process that forms a three-dimensional network structure within a polymer, significantly enhancing its mechanical strength, thermal stability, and chemical resistance. The tetra-functionality of this compound allows for the creation of highly crosslinked and durable polymer networks. Furthermore, the allyl groups can undergo cyclopolymerization, leading to the formation of polymers with unique cyclic structures within the polymer backbone, which can impart desirable properties to the resulting materials.

In organic synthesis , diamines are fundamental building blocks for a variety of more complex molecules. fiveable.me this compound, with its reactive allyl groups, can serve as a scaffold for the synthesis of novel heterocyclic compounds and other intricate organic structures. The double bonds of the allyl groups are amenable to a wide range of chemical transformations, offering synthetic chemists a versatile platform for molecular design. The presence of two tertiary amine functionalities also makes it a potential candidate as a ligand in coordination chemistry or as a catalyst in certain organic reactions. researchgate.net

The potential applications of polymers derived from this monomer are broad, spanning from materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, to industrial uses in coatings, adhesives, and specialty plastics. mdpi.comresearchgate.netabo.finih.gov

Methodological Approaches for Investigating this compound

The investigation of this compound and its polymeric derivatives involves a range of modern analytical techniques to elucidate their structure, purity, and physical properties.

Synthesis and Purification: The synthesis of this compound would likely be achieved through the allylation of 1,4-diaminobutane (B46682) using an allylating agent such as allyl bromide. nih.govresearchgate.net The reaction progress and purity of the product would be monitored using techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Purification of the final product would typically be carried out using column chromatography or distillation under reduced pressure.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be crucial for confirming the molecular structure. ¹H NMR would show characteristic signals for the allyl protons and the protons of the butane backbone. chemicalbook.comchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the functional groups present in the molecule, such as the C=C stretching of the allyl groups and the C-N stretching of the amine groups. scientific.net

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. nist.gov

Polymer Characterization: For polymers synthesized from this compound, additional techniques would be utilized:

Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution of the resulting polymers. shodexhplc.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to evaluate the thermal stability and phase transitions of the polymers. scientific.net

Below is an interactive table summarizing the expected analytical data for this compound based on analogous compounds.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to allyl protons (CH=CH₂, -CH₂-N), and butane backbone protons (-CH₂-CH₂-).
¹³C NMR Resonances for the sp² carbons of the allyl groups, the sp³ carbons of the allyl and butane groups.
FTIR (cm⁻¹) ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1420 (CH₂ scissoring), ~990 and ~915 (C-H bend, vinyl).
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of C₁₆H₂₈N₂.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are centered on harnessing its unique molecular architecture for the development of novel materials and synthetic methodologies.

Key Research Objectives:

Optimization of Synthesis: To develop efficient and scalable synthetic routes for the high-purity production of this compound. This includes exploring different allylating agents and reaction conditions to maximize yield and minimize byproducts. nih.gov

Polymerization Studies: To investigate its behavior as a monomer in various polymerization reactions, including radical polymerization and cyclopolymerization. A key goal is to understand the kinetics of these reactions and the structure of the resulting polymers.

Development of Novel Crosslinked Materials: To utilize its tetra-functionality to create highly crosslinked polymers with enhanced thermal, mechanical, and chemical properties. Research would focus on controlling the crosslinking density to tailor the material properties for specific applications.

Exploration of Biomedical Applications: Given the interest in functional polymers for biomedical uses, a significant research objective is to explore the potential of polymers derived from this compound in areas such as drug delivery, gene therapy, and tissue engineering. mdpi.comresearchgate.netabo.finih.gov The amine groups in the polymer backbone could also offer opportunities for further functionalization.

Applications in Organic Synthesis: To explore its utility as a versatile building block in the synthesis of complex organic molecules and as a ligand for catalysis.

The scope of research on this compound is broad, reflecting its potential to contribute to significant advancements in both fundamental and applied chemistry. The detailed research findings are expected to provide valuable insights into the structure-property relationships of highly functionalized polymers and to open up new avenues for the design of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54391-08-1

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)butane-1,4-diamine

InChI

InChI=1S/C16H28N2/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h5-8H,1-4,9-16H2

InChI Key

WYRJQOPVEMCABI-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCCN(CC=C)CC=C)CC=C

Origin of Product

United States

Synthetic Pathways and Methodologies for N,n,n ,n Tetraallyl 1,4 Diamino Butane

Historical Synthetic Routes to N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635)

Historically, the synthesis of polysubstituted amines has relied on well-established reactions such as direct alkylation and reductive amination. These methods, while foundational, often present challenges in terms of selectivity and reaction control.

Early Alkylation Strategies

Direct alkylation of primary amines with alkyl halides is a fundamental method for the formation of C-N bonds. wikipedia.org In the context of synthesizing N,N,N',N'-tetraallyl 1,4-diamino butane, this would involve the reaction of 1,4-diaminobutane (B46682) with an allyl halide, such as allyl bromide or allyl chloride.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the allyl halide. However, a significant drawback of this approach is the difficulty in controlling the degree of alkylation. masterorganicchemistry.comlibretexts.org The initial mono-allylated product is still a nucleophile and can react further with the allyl halide, leading to a mixture of di-, tri-, and the desired tetra-allylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org Achieving exhaustive allylation to selectively yield the tetra-substituted product typically requires a significant excess of the allyl halide and forcing reaction conditions.

The general reaction scheme is as follows:

NH2(CH2)4NH2 + 4 CH2=CHCH2-X → (CH2=CHCH2)2N(CH2)4N(CH2=CHCH2)2 + 4 HX (where X = Cl, Br, I)

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically employed. fishersci.co.uk Common bases include inorganic salts like potassium carbonate or sodium carbonate, or an excess of the starting diamine itself.

Table 1: Typical Reaction Parameters for Early Alkylation Strategies

ParameterDescription
Reactants 1,4-diaminobutane, Allyl Halide (e.g., Allyl Bromide)
Stoichiometry Excess of allyl halide (typically > 4 equivalents)
Solvent Aprotic polar solvents such as DMF, DMSO, or acetonitrile (B52724)
Base Inorganic base (e.g., K2CO3, Na2CO3) or excess amine
Temperature Elevated temperatures (reflux)
Challenges Over-alkylation leading to mixtures of products, formation of quaternary ammonium salts, difficulty in purification. masterorganicchemistry.comlibretexts.org

Reductive Amination Precursors

Reductive amination offers an alternative to direct alkylation and can provide better control over the degree of substitution. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, a plausible, albeit not explicitly documented, historical approach would involve the reaction of succinaldehyde (B1195056) (the dialdehyde (B1249045) corresponding to the butane backbone) with an excess of allylamine (B125299). The initial reaction would form a di-imine, which upon subsequent reduction would yield N,N'-diallyl-1,4-diaminobutane. To achieve the tetra-allyl substitution, a further reductive amination of the secondary amine groups with an appropriate allyl precursor would be necessary, or more directly, a reductive amination of 1,4-diaminobutane with acrolein (allyl aldehyde) could be envisioned, though this would be a more complex reaction to control.

A more direct, though still challenging, theoretical pathway would be the reductive amination of succinaldehyde with a large excess of allylamine in the presence of a suitable reducing agent.

Table 2: Conceptual Reductive Amination Approach

ParameterDescription
Reactants Succinaldehyde, Allylamine
Reducing Agent Historically: Catalytic hydrogenation (H2/Pd, Pt, or Ni). Later: Hydride reagents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com
Solvent Protic solvents like methanol (B129727) or ethanol (B145695) for hydride reductions.
pH Mildly acidic conditions to facilitate imine formation.
Advantages Potentially better control over alkylation compared to direct alkylation with halides. frontiersin.org
Challenges Availability and stability of succinaldehyde; potential for side reactions and polymerization.

Modern and Green Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These principles are applicable to the synthesis of this compound, aiming to overcome the limitations of historical methods.

Catalytic Synthesis Innovations

Modern approaches to N-alkylation increasingly utilize catalysts to enhance reaction rates and selectivity. While direct alkylation with allyl halides can be inefficient, catalytic methods can offer improvements. For instance, the use of phase-transfer catalysts could facilitate the reaction between the aqueous and organic phases if a biphasic system is employed, potentially allowing for milder reaction conditions.

More advanced catalytic systems, though not specifically documented for this molecule, could involve transition metal-catalyzed allylation reactions. These methods often utilize allyl alcohols or allyl acetates as the allyl source, which are generally less hazardous than allyl halides. Such reactions would represent a greener alternative.

Solvent-Free and Atom-Economical Methodologies (e.g., Mechanochemistry)

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often achieved through mechanochemistry (ball milling), can lead to significantly reduced waste and simplified work-up procedures. The high energy input in a ball mill can promote reactions between solid or neat liquid reactants, often at ambient temperature. The synthesis of this compound could potentially be achieved by milling 1,4-diaminobutane with an allylating agent in the presence of a solid base.

This approach is also highly atom-economical, as it minimizes the use of auxiliary substances.

Table 3: Potential Mechanochemical Synthesis Parameters

ParameterDescription
Apparatus Planetary or shaker ball mill
Reactants 1,4-diaminobutane, Allylating agent (e.g., allyl bromide), Solid base (e.g., K2CO3)
Conditions Solvent-free or with minimal liquid assistant grinding (LAG)
Advantages Reduced solvent waste, potentially faster reaction times, energy efficiency.
Challenges Heat management in the milling process, optimization of milling parameters (frequency, ball size, time).

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. These include enhanced safety due to smaller reaction volumes, precise control over reaction parameters (temperature, pressure, and reaction time), and ease of scalability.

For the synthesis of this compound, a flow process could be designed where a solution of 1,4-diaminobutane and a base is mixed with a stream of the allylating agent in a heated reactor coil. The short residence time and excellent heat transfer in a flow reactor could potentially minimize the formation of byproducts and improve the selectivity towards the desired tetra-allylated product.

Table 4: Conceptual Flow Chemistry Parameters

ParameterDescription
Reactor Type Heated microreactor or packed-bed reactor
Reactant Streams 1. 1,4-diaminobutane and base in a suitable solvent. 2. Allylating agent in a compatible solvent.
Temperature Precisely controlled via external heating/cooling
Residence Time Optimized by adjusting flow rates and reactor volume
Advantages Improved safety, precise process control, potential for higher selectivity and yield, ease of automation and scale-up.
Challenges Potential for channel clogging, requirement for specialized equipment.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1,4-diaminobutane (also known as putrescine) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The general reaction scheme is as follows:

H2N(CH2)4NH2 + 4 CH2=CHCH2-X → (CH2=CHCH2)2N(CH2)4N(CH2=CHCH2)2 + 4 HX

Optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Several factors can influence the outcome of the synthesis. The choice of the base is critical to neutralize the hydrohalic acid byproduct. Common bases for such reactions include inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), or organic bases such as triethylamine (B128534) (Et3N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The solvent selection depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often employed. researchgate.net

Temperature plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, finding the optimal temperature is a key aspect of the optimization process. researchgate.net The molar ratio of the reactants, specifically the ratio of the allyl halide to 1,4-diaminobutane, is another important parameter to control the degree of alkylation and minimize the formation of partially alkylated products.

An illustrative example of reaction condition optimization is presented in the interactive data table below. Please note that this data is hypothetical and serves to demonstrate the principles of optimization.

Interactive Data Table: Optimization of this compound Synthesis
EntryBase (equiv.)SolventTemperature (°C)Allyl Bromide (equiv.)Yield (%)
1K2CO3 (4.4)Acetonitrile254.265
2K2CO3 (4.4)Acetonitrile804.285
3Triethylamine (5.0)Dichloromethane254.250
4DBU (4.2)Acetonitrile04.190
5NaH (4.5)DMF0 to 254.578

Purification and Isolation Methodologies for this compound

Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, partially alkylated intermediates, the salt byproduct, and the solvent. A multi-step purification process is therefore necessary to isolate this compound in high purity.

The initial workup typically involves filtering the reaction mixture to remove the solid salt byproduct. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by several methods.

One common technique is distillation . Due to the likely high boiling point of this compound, vacuum distillation would be the preferred method to prevent thermal decomposition. This method is effective in separating the product from less volatile impurities. google.com

Column chromatography is another powerful purification technique. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate eluent system is then used to separate the components based on their polarity. This method is particularly useful for removing closely related impurities, such as partially alkylated diamines. researchgate.net

An alternative purification strategy for diamines can involve a hydrogenation step to remove certain impurities, followed by distillation. google.com While this is more common for industrial-scale purification of simple diamines, it highlights the variety of available techniques.

The purity of the isolated this compound can be assessed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.

Chemical Reactivity and Transformation Mechanisms of N,n,n ,n Tetraallyl 1,4 Diamino Butane

Reactivity of Allyl Moieties in N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635)

The four allyl groups are the primary sites for polymerization and functionalization. Their reactivity is typical of terminal alkenes, but the presence of multiple reactive sites on a single molecule allows for the formation of complex, cross-linked, or cyclic structures.

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, mediated by transition metal carbene complexes, such as those based on ruthenium or molybdenum. wikipedia.orgnih.gov For N,N,N',N'-Tetraallyl 1,4-diamino butane, the most relevant application of this reaction is Ring-Closing Metathesis (RCM).

Given the structure of the molecule, several intramolecular RCM pathways are theoretically possible. For instance, the reaction between two allyl groups attached to the same nitrogen atom could lead to the formation of a five-membered dihydropyrrole ring. Alternatively, a reaction between allyl groups on different nitrogen atoms could form a larger macrocyclic structure. This transformation would typically be carried out using a Grubbs- or Schrock-type catalyst. wikipedia.orgnih.gov The tertiary amine functionalities can, however, coordinate to and deactivate some metathesis catalysts. This potential issue is often circumvented by protonation of the amines to form ammonium (B1175870) salts prior to the metathesis reaction, thereby protecting the catalyst from ligation by the lone pair of electrons on the nitrogen. raineslab.com

A potential RCM reaction is depicted below:

Intramolecular RCM: Formation of a seven-membered ring by closing two allyl groups on the same nitrogen.

Intramolecular Cross-Metathesis: Formation of larger rings by reacting allyl groups from different nitrogen atoms.

Table 1: Potential Olefin Metathesis Reactions and Products
Reaction TypeReacting GroupsCatalyst ExamplePotential Product
Intramolecular RCMTwo allyl groups on the same nitrogenGrubbs' 2nd Generation CatalystFive-membered dihydropyrrole ring system
Intramolecular RCMTwo allyl groups on different nitrogensHoveyda-Grubbs CatalystTen-membered diazacyclodeca-diene ring

Radical Polymerization Pathways

The presence of four polymerizable groups makes this compound a potent cross-linking agent in radical polymerization. However, the polymerization of allyl monomers is notoriously inefficient compared to vinyl monomers like styrenes or acrylates. researchgate.net This is primarily due to a process known as degradative chain transfer. researchgate.net

Due to its tetrafunctionality, polymerization of this compound under radical conditions (e.g., using initiators like AIBN or benzoyl peroxide) is expected to produce a highly cross-linked, insoluble network polymer, or gel, even at low conversions. The polymerization likely proceeds via a cyclopolymerization mechanism, where intramolecular cyclization reactions compete with intermolecular propagation, leading to the formation of cyclic structures within the polymer backbone before cross-linking occurs. researchgate.net Research on diallyl monomers has shown that converting the amine to an ammonium salt can reduce degradative chain transfer and lead to higher molecular weight polymers. researchgate.netresearchgate.net

Hydrosilylation and Hydroamination Reactions

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum (e.g., Speier's or Karstedt's catalyst), but also rhodium and other metals. nih.gov The reaction with this compound and a hydrosilane (e.g., trichlorosilane (B8805176) or triethoxysilane) would result in the formation of a tetra-functionalized organosilane. This reaction is a versatile method for creating organic-inorganic hybrid materials or for surface modification. The addition typically follows an anti-Markovnikov pattern, with the silicon atom attaching to the terminal carbon of the former double bond.

Hydroamination is the addition of an N-H bond across a C-C double bond. nih.govnih.gov While the target molecule itself does not possess N-H bonds for an intramolecular reaction, it can serve as a substrate for intermolecular hydroamination with primary or secondary amines. This reaction is catalyzed by alkali metal, alkaline earth metal, or transition metal complexes and is an atom-economical way to synthesize more complex polyamines. nih.gov The reaction would add an amino group to each of the four allyl moieties, transforming the molecule into a highly functionalized diamine with six additional amino groups.

Table 2: Potential Functionalization Reactions of Allyl Groups
ReactionReagent ExampleCatalyst ExampleProduct Functional Group
HydrosilylationTriethoxysilane (HSi(OEt)3)Karstedt's Catalyst- (CH2)3-Si(OEt)3
HydroaminationPyrrolidine[Rh(cod)2]BF4 / DPEphos- (CH2)3-N(C4H8)

Reactivity of Tertiary Amine Centers in this compound

The two tertiary amine centers behave as Lewis bases and nucleophiles, readily participating in protonation, quaternization, and coordination with metal ions.

Protonation and Quaternization Studies

Protonation: As bases, the tertiary amine nitrogens can accept protons from acids to form ammonium cations. Since there are two basic centers separated by a flexible butane chain, protonation occurs in two distinct steps, characterized by two separate pKa values. The pKa of the conjugate acid (BH+) reflects the equilibrium for the first protonation, and the pKa of the diconjugate acid (BH2²+) reflects the second. For similar aliphatic diamines, the first pKa is typically higher than the second due to the electrostatic repulsion created by the first positive charge, which makes the second protonation less favorable. alfa-chemistry.comorganicchemistrydata.org The pKa values for this compound are expected to be in the range of other tetra-alkylated 1,4-diaminobutanes, likely with pKa1 ≈ 10-11 and pKa2 ≈ 7-8. The exact values are influenced by the electronic and steric effects of the four allyl groups.

Quaternization: The nucleophilic nitrogen atoms can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a classic SN2 reaction known as the Menschutkin reaction. nih.gov This results in the formation of quaternary ammonium salts. The reaction can be controlled to achieve either mono-quaternization or di-quaternization, depending on the stoichiometry of the alkylating agent used. d-nb.info The resulting quaternary ammonium salts are ionic compounds with significantly different solubility and chemical properties compared to the parent amine. These cationic derivatives are often used as phase-transfer catalysts, biocides, or as monomers for polymerization to form polyelectrolytes. researchgate.netmdpi.com

Table 3: Predicted Properties and Reactions of Amine Centers
ProcessDescriptionReagent ExampleExpected Outcome
ProtonationStepwise acceptance of two protonsHClFormation of mono- and di-hydrochloride salts
QuaternizationNucleophilic attack on an alkyl halideMethyl Iodide (CH3I)Formation of mono- and di-quaternary ammonium iodide salts

Coordination Chemistry with Transition Metals (Ligand Role)

This compound is an excellent candidate for use as a ligand in coordination chemistry. The two tertiary nitrogen donors can chelate to a single metal center, forming a thermodynamically stable seven-membered ring. cymitquimica.comorgasynth.com The flexibility of the butane backbone allows it to accommodate the geometric preferences of various metal ions. It is analogous to well-studied chelating diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'-tetramethyl-1,3-diaminopropane (TMPDA), which are widely used to stabilize metal ions in various oxidation states and to control their reactivity. scielo.org.mx

Furthermore, the allyl groups' π-systems can also potentially coordinate to the metal center in an η²-fashion. This could allow the molecule to act as a tetradentate or even higher-denticity ligand, depending on the metal's size, electronic properties, and coordination number preference. The combination of "hard" nitrogen donors and "soft" alkene donors makes this ligand potentially hemilabile, where the allyl groups can reversibly bind and unbind from the metal center, opening up coordination sites for catalysis.

Cyclization and Intramolecular Reactions of this compound Derivatives

The tetra-alkenic structure of N,N,N',N'-Tetraallyl-1,4-diaminobutane makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of complex polycyclic nitrogen-containing heterocycles. The strategic placement of four allyl groups allows for sequential ring-forming events, providing a pathway to novel molecular architectures. The most significant of these transformations is the Ring-Closing Metathesis (RCM) reaction.

Ring-Closing Metathesis is a powerful and widely utilized reaction in organic synthesis for constructing unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, to form a cycloalkene and a small volatile alkene, such as ethylene. wikipedia.org For N,N,N',N'-Tetraallyl-1,4-diaminobutane, the presence of two diallylamino moieties on the 1,4-diaminobutane (B46682) backbone enables a tandem or sequential RCM process.

The initial intramolecular RCM reaction can occur between two allyl groups attached to the same nitrogen atom or between allyl groups on different nitrogen atoms. However, cyclization involving allyl groups on the same nitrogen is sterically challenging. The more favorable pathway involves the reaction between one allyl group from each nitrogen center. This leads to the formation of a large macrocyclic structure containing two nitrogen atoms. Subsequent RCM reactions can then take place, leading to the formation of bicyclic and more complex polycyclic systems.

The choice of catalyst is crucial for the success of these cyclizations. Modern ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, and Hoveyda-Grubbs catalysts, are often employed due to their high functional group tolerance, including their compatibility with amines, and their activity in promoting ring closure. nih.govraineslab.com The efficiency of the cyclization is influenced by several factors, including the catalyst type and loading, solvent, temperature, and substrate concentration. High dilution conditions are typically favored to promote intramolecular reactions over intermolecular polymerization.

The resulting polycyclic structures are of significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional shapes. The specific stereochemistry of the cyclized products can often be controlled by the choice of catalyst and reaction conditions.

Below is a table summarizing typical conditions for RCM reactions of related diallylamine (B93489) substrates to form nitrogen heterocycles.

Substrate TypeCatalyst (mol%)SolventTemperature (°C)Product Ring SizeYield (%)
N,N-Diallyl-p-toluenesulfonamideGrubbs-II (5)Dichloromethane405 (Pyrroline derivative)95
N,N-DiallylanilineHoveyda-Grubbs-II (2)Benzene805 (Dihydroindole)88
Diethyl diallylmalonateGrubbs-I (5)Toluene1105 (Cyclopentene derivative)92
1,6-HeptadieneSchrock's Catalyst (1)Pentane255 (Cyclopentene)98

This table is representative of RCM reactions and is for illustrative purposes.

Mechanistic Investigations of this compound Transformations

Understanding the precise mechanisms of the chemical transformations of N,N,N',N'-Tetraallyl-1,4-diaminobutane is essential for optimizing reaction conditions, controlling product selectivity, and designing new synthetic pathways. Mechanistic investigations typically involve a combination of kinetic studies and computational modeling.

Kinetic studies provide quantitative insight into the rates of chemical reactions and how these rates are influenced by factors such as concentration, temperature, and the presence of a catalyst. For the cyclization of N,N,N',N'-Tetraallyl-1,4-diaminobutane via RCM, kinetic analysis helps to elucidate the individual steps of the catalytic cycle.

A typical kinetic experiment involves monitoring the concentration of the reactant (N,N,N',N'-Tetraallyl-1,4-diaminobutane) and the product(s) over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By varying the initial concentrations of the substrate and the catalyst, the order of the reaction with respect to each component can be determined, leading to the formulation of a rate law.

For a catalytic reaction such as RCM, the rate law can be complex. However, under certain assumptions (e.g., a steady-state concentration of the active catalytic species), simplified rate expressions can be derived. For instance, the rate of the reaction can be modeled to determine its dependence on the substrate and catalyst concentrations.

The data from these experiments can be used to determine key kinetic parameters, such as the rate constant (k), which is a measure of the intrinsic reactivity of the system. Furthermore, by conducting experiments at different temperatures, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. This provides information about the energy barrier that must be overcome for the reaction to occur. While specific kinetic data for N,N,N',N'-Tetraallyl-1,4-diaminobutane is not extensively documented in public literature, the following table illustrates the type of data that would be collected to determine the reaction order.

ExperimentInitial [Substrate] (M)Initial [Catalyst] (M)Initial Rate (M/s)
10.100.0051.2 x 10⁻⁵
20.200.0052.4 x 10⁻⁵
30.100.0102.4 x 10⁻⁵

This is a hypothetical data table. From this data, doubling the substrate concentration doubles the rate (first order in substrate), and doubling the catalyst concentration doubles the rate (first order in catalyst).

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. sciety.org For the transformations of N,N,N',N'-Tetraallyl-1,4-diaminobutane, computational studies can provide detailed insights that are often difficult to obtain through experimental means alone.

In the context of the RCM reaction, DFT calculations can be used to map out the entire potential energy surface of the catalytic cycle. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products. The widely accepted mechanism for olefin metathesis, the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. wikipedia.org

Computational modeling can:

Validate the proposed mechanism: By calculating the energy barriers (activation energies) for each step, the feasibility of the proposed pathway can be assessed. The calculated lowest energy pathway is likely the operative mechanism.

Characterize intermediates and transition states: The precise three-dimensional structures of short-lived intermediates, such as the key metallacyclobutane species, and transition states can be determined.

Explain selectivity: When multiple reaction pathways are possible, computational studies can help explain why one product is formed preferentially over others by comparing the activation energies of the competing pathways.

Aid in catalyst design: By understanding how the electronic and steric properties of the catalyst's ligands influence its activity and stability, computational models can guide the design of new, more efficient catalysts.

For the tandem RCM of N,N,N',N'-Tetraallyl-1,4-diaminobutane, computational studies could elucidate the step-by-step formation of the polycyclic framework, predict the stereochemical outcome, and rationalize the observed reactivity patterns.

The table below presents hypothetical calculated free energy barriers for key steps in a proposed RCM catalytic cycle for a diallylamine substrate.

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)
1Ligand Dissociation+10.5
2Olefin Coordination-5.2
3[2+2] Cycloaddition (Metallacyclobutane formation)+15.8
4[2+2] Cycloreversion (Product release)+12.3

This table contains representative data from a computational study to illustrate the energetic profile of an RCM reaction.

Derivatization and Functionalization Strategies for N,n,n ,n Tetraallyl 1,4 Diamino Butane

Synthesis of Quaternary Ammonium (B1175870) Salts from N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635)

The presence of two tertiary amine groups in N,N,N',N'-tetraallyl 1,4-diamino butane allows for its conversion into quaternary ammonium salts. This transformation is typically achieved through the Menschutkin reaction, which involves the alkylation of the tertiary amines with an alkyl halide. researchgate.netmdpi.com This reaction is a bimolecular nucleophilic substitution (SN2) process where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. researchgate.netmdpi.com

The quaternization of this compound results in the formation of a dicationic species, significantly altering its physical and chemical properties, most notably increasing its water solubility and creating a polycationic building block. The choice of the alkyl halide allows for the introduction of a wide range of functional groups, further expanding the utility of the resulting quaternary ammonium salt.

A general reaction scheme for the quaternization is as follows:

This compound + 2 R-X → [R-N(allyl)2-(CH2)4-N(allyl)2-R]2+ 2X-

Where R is an alkyl or other organic moiety and X is a halide.

A closely related compound, N,N,N′,N′-tetraallyl piperazinium dibromide, has been synthesized in high yields by the quaternization of N,N′-diallyl piperazine (B1678402) with allyl bromide, demonstrating the feasibility of this reaction on similar structures. researchgate.net

Table 1: Representative Quaternization Reactions

AmineAlkylating AgentProduct
This compoundMethyl IodideN,N,N',N'-Tetraallyl-N,N'-dimethyl-1,4-diammoniobutane diiodide
This compoundBenzyl (B1604629) BromideN,N,N',N'-Tetraallyl-N,N'-dibenzyl-1,4-diammoniobutane dibromide
This compoundAllyl BromideN,N,N',N',N',N'-Hexaallyl-1,4-diammoniobutane dibromide

Functionalization of Allyl Groups for Advanced Monomer Architectures

The four allyl groups of this compound are amenable to a wide range of chemical transformations, allowing for the creation of advanced monomer architectures with tailored functionalities.

Epoxidation and Dihydroxylation of Allyl Moieties

The double bonds of the allyl groups can be readily converted to epoxides, which are versatile intermediates for further functionalization. Epoxidation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or dioxiranes. masterorganicchemistry.com The presence of the nearby amino groups can influence the stereochemical outcome of the epoxidation, a phenomenon known as directed epoxidation. nih.gov The resulting epoxy-functionalized molecule can then undergo ring-opening reactions with various nucleophiles to introduce a wide array of functional groups.

Dihydroxylation of the allyl groups leads to the formation of vicinal diols, which can enhance the hydrophilicity of the molecule and provide sites for further derivatization. Common methods for dihydroxylation include the use of osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under controlled conditions. organic-chemistry.org

Table 2: Reagents for Epoxidation and Dihydroxylation of Allyl Groups

TransformationReagent(s)Functional Group Introduced
Epoxidationm-CPBA, DimethyldioxiraneEpoxide
syn-DihydroxylationOsO4 (catalytic), NMOVicinal diol
syn-DihydroxylationCold, dilute KMnO4, NaOHVicinal diol
anti-DihydroxylationPeroxy acid, followed by hydrolysisVicinal diol

Halogenation and Subsequent Cross-Coupling Reactions

The allyl double bonds can be subjected to halogenation reactions to introduce chlorine, bromine, or iodine atoms. This can be achieved using elemental halogens or N-halosuccinimides. The resulting dihalo derivatives can then serve as substrates for a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com This strategy allows for the attachment of aromatic rings, alkyl chains, or other functional moieties to the original butane backbone.

For instance, a bromo-functionalized derivative could be coupled with an organoboron compound in a Suzuki reaction, catalyzed by a palladium complex, to introduce new organic substituents. This multi-step functionalization provides a powerful tool for creating complex and highly tailored monomer structures.

Grafting and Surface Modification through this compound

The functional groups of this compound make it a suitable candidate for the chemical modification of surfaces, a process known as grafting. This can be achieved through either the "grafting to" or "grafting from" approaches.

In a "grafting to" approach, the molecule can be pre-functionalized, for example, by reacting with a silane (B1218182) coupling agent, and then attached to a hydroxylated surface like silica (B1680970). nih.govmdpi.commdpi.com The tertiary amine groups can also be used to anchor the molecule to surfaces with complementary functional groups.

Alternatively, in a "grafting from" approach, the molecule can be first attached to a surface, and then the allyl groups can be used to initiate polymerization from the surface, creating a dense layer of polymer brushes. The immobilization of a diallyl quaternary ammonium compound on polyethylene (B3416737) has been demonstrated, indicating the feasibility of such surface modifications.

Table 3: Potential Surface Modification Strategies

SurfaceAnchoring Group on MoleculePotential Application
Silica (SiO2)Tertiary Amine or Silane-functionalized derivativeChromatography, catalysis
Gold (Au)Thiol-functionalized derivativeBiosensors, electronics
Polymer filmsAllyl groups (for co-polymerization)Biocompatible coatings

Development of this compound-based Macroscopic Structures (e.g., networks for research)

With its four polymerizable allyl groups, this compound can act as a tetrafunctional cross-linking agent in free-radical polymerization. chegg.comchegg.com When copolymerized with mono- or difunctional monomers, it can lead to the formation of three-dimensional polymer networks, such as hydrogels. researchgate.netmdpi.comnih.gov The properties of these networks, including swelling capacity, mechanical strength, and stimuli-responsiveness, can be tuned by varying the concentration of the tetra-allyl cross-linker and the nature of the co-monomers.

It is important to note that the radical polymerization of allyl monomers can be challenging and may result in polymers with low molecular weights or oligomers due to degradative chain transfer. researchgate.netnih.gov However, the use of tetra-allyl compounds as cross-linkers in the synthesis of hydrogels has been successfully demonstrated with structurally similar molecules like N,N,N',N'-tetraallylpiperazinium dibromide. researchgate.netmdpi.com These hydrogels, which can be designed to be fully cationic, have potential applications in areas such as water treatment and as superabsorbent materials. researchgate.netmdpi.com

The polymerization of this compound or its quaternary ammonium derivatives can lead to the formation of robust, cross-linked materials with a high density of functional groups, making them interesting for research in materials science and engineering.

Advanced Spectroscopic and Analytical Methodologies for N,n,n ,n Tetraallyl 1,4 Diamino Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635) in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Based on its structure, which consists of a central butane chain and four equivalent allyl groups attached to the two nitrogen atoms, a distinct set of signals is expected. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic environment of the double bonds.

Expected ¹H and ¹³C NMR Chemical Shifts:

Atom Position (Butane Chain)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
N-CH ₂-CH₂- (α-CH₂)~2.5 - 2.7~50 - 55
-CH₂-CH ₂-CH₂- (β-CH₂)~1.5 - 1.7~25 - 30
Atom Position (Allyl Group)Expected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
N-CH ₂-CH=CH₂~3.0 - 3.2~55 - 60
N-CH₂-CH =CH₂~5.7 - 5.9~135 - 140
N-CH₂-CH=CH~5.0 - 5.2~115 - 120

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the connectivity and definitively assign the proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For N,N,N',N'-Tetraallyl 1,4-diamino butane, COSY would show correlations between the adjacent methylene (B1212753) protons on the butane backbone (α-CH₂ and β-CH₂). It would also clearly map the spin system within the allyl group: correlations would be observed between the N-CH₂ protons and the vinyl (-CH=) proton, which in turn would show correlations to the terminal (=CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton signal at ~2.6 ppm corresponds to the α-carbon of the butane chain at ~52 ppm.

Solid-State NMR Applications

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) can offer insights into its conformation, packing, and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra could reveal the presence of different conformers or polymorphs by showing distinct sets of signals for non-equivalent carbon atoms in the crystal lattice. Furthermore, ssNMR can be used to study the dynamics of the allyl groups and the butane backbone, providing information on molecular motion in the solid state.

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₂₈N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both purity analysis and structural confirmation. After chromatographic separation via LC, the parent ion is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Expected HRMS Data and MS/MS Fragmentation:

IonMolecular FormulaCalculated Exact Mass
[M]⁺C₁₆H₂₈N₂248.2252
[M+H]⁺C₁₆H₂₉N₂249.2325

Predicted Key MS/MS Fragments of [M+H]⁺:

m/zPossible FragmentDescription
207[M+H - C₃H₅]⁺Loss of an allyl radical
167[M+H - C₆H₈]⁺Loss of diallylamine (B93489)
124[C₈H₁₄N]⁺Cleavage at the center of the butane chain
82[C₅H₈N]⁺Diallylaminomethyl cation
41[C₃H₅]⁺Allyl cation

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, confirming the presence of specific functional groups.

For this compound, the spectra would be dominated by features from the allyl groups and the aliphatic butane backbone.

Infrared (IR) Spectroscopy: Key IR absorption bands would include C-H stretching from both the sp² (vinyl) and sp³ (aliphatic) carbons, the characteristic C=C double bond stretch of the allyl group, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration, which often gives a strong Raman signal. The aliphatic C-C backbone stretches would also be visible.

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
=C-H Stretch (vinyl)3050 - 3100IR, Raman
-C-H Stretch (aliphatic)2850 - 2960IR, Raman
C=C Stretch (alkene)1640 - 1650IR, Raman (strong)
C-H Bend (aliphatic CH₂)1450 - 1470IR
=C-H Bend (vinyl out-of-plane)910 - 990IR (strong)
C-N Stretch1020 - 1250IR

X-ray Crystallography for Single Crystal Structure Determination

Advanced Chromatographic Methods for Separation and Quantitation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for its quantitation in various matrices.

GC-MS (Gas Chromatography-Mass Spectrometry): As a relatively volatile compound, this compound is well-suited for GC-MS analysis. sums.ac.irnih.gov This technique separates the compound from impurities based on boiling point and polarity, with the mass spectrometer providing definitive identification of the eluting peak. It is an excellent method for assessing purity and identifying any volatile byproducts from its synthesis.

HPLC (High-Performance Liquid Chromatography): HPLC is a versatile technique for the analysis and purification of the compound. nih.govnih.govoup.comscirp.orgmedipol.edu.tr A reversed-phase C18 column would likely be used. Due to the basic nature of the amine groups, an acidic mobile phase (e.g., water/acetonitrile (B52724) with formic acid or trifluoroacetic acid) would be employed to protonate the molecule, ensuring good peak shape and retention. HPLC coupled with a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer (LC-MS) would be used for accurate quantitation.

Computational and Theoretical Studies of N,n,n ,n Tetraallyl 1,4 Diamino Butane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electron distribution, orbital energies, and reactivity of N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it suitable for a molecule of this size. A typical DFT study would involve:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic behavior and reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Reactivity Descriptors: Calculation of parameters such as electronegativity, hardness, and softness to predict how the molecule might interact with other chemical species.

A hypothetical data table summarizing the kind of results a DFT study might yield is presented below.

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy0.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.0 eVRelates to the chemical stability and reactivity.
Dipole Moment1.5 DProvides insight into the polarity of the molecule.

Ab Initio Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often providing a higher level of theoretical accuracy. For N,N,N',N'-Tetraallyl 1,4-diamino butane, these calculations could be used to:

Validate the results obtained from DFT.

Investigate excited states to understand its potential photochemical behavior.

Provide highly accurate energies for different molecular conformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This would reveal:

Conformational Landscape: The various shapes the molecule can adopt due to the rotation around its single bonds. The flexible butane chain and allyl groups would allow for a wide range of conformations.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase, which is crucial for understanding its bulk properties.

Solvation Effects: How the molecule behaves in the presence of a solvent, by simulating its interactions with solvent molecules.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling could be used to explore the potential reaction mechanisms involving this compound. For instance, its use as a cross-linking agent in polymerization reactions could be investigated by:

Modeling the reaction with a monomer.

Calculating the activation energies for different reaction pathways.

Identifying transition states and intermediates to build a complete picture of the reaction mechanism.

Prediction of Spectroscopic Signatures (e.g., NMR, IR) using Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in its IR spectrum. This would help in identifying the characteristic functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated to predict the appearance of its NMR spectra. This is an invaluable tool for structure elucidation.

A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C (butane chain, inner)25-30
C (butane chain, outer)45-50
C (allyl, CH₂)55-60
C (allyl, CH)130-135
C (allyl, =CH₂)115-120

Emerging Research Areas and Future Directions for N,n,n ,n Tetraallyl 1,4 Diamino Butane

Integration of N,N,N',N'-Tetraallyl 1,4-diamino butane (B89635) into Novel Polymerization Architectures

There is no available information on the use of N,N,N',N'-Tetraallyl 1,4-diaminobutane (B46682) as a monomer or crosslinking agent in polymerization reactions. Its four allyl groups suggest potential for complex, cross-linked polymer structures, but no studies have been found that explore this.

N,N,N',N'-Tetraallyl 1,4-diamino butane as a Precursor for Advanced Supramolecular Assemblies

The potential for this molecule to act as a building block for supramolecular structures, such as metal-organic frameworks or self-assembling monolayers, has not been investigated in the available literature.

Exploration of this compound in Sustainable Chemistry Processes

There are no documented efforts to synthesize or utilize N,N,N',N'-Tetraallyl 1,4-diaminobutane in the context of green or sustainable chemistry.

Development of New Synthetic Methodologies Leveraging this compound

No synthetic methods using this compound as a key starting material or intermediate have been reported.

Unexplored Reactivity Patterns and Transformation Pathways

The fundamental chemical reactivity of N,N,N',N'-Tetraallyl 1,4-diaminobutane, including its reaction pathways and potential for novel chemical transformations, remains unexplored in the scientific literature.

Q & A

Q. How can N,N,N',N'-tetraallyl 1,4-diaminobutane be utilized in designing stimuli-responsive polymers or self-healing materials?

  • Methodological Answer : The allyl groups enable post-polymerization modifications (e.g., thiol-ene click chemistry). Incorporate into copolymer networks and assess mechanical properties (DMA) and healing efficiency (scratch-recovery tests). UV-vis spectroscopy can track crosslinking kinetics .

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